molecular formula C5H9N3O3S B15332348 1-Aminopyrazin-1-ium methanesulfonate

1-Aminopyrazin-1-ium methanesulfonate

Cat. No.: B15332348
M. Wt: 191.21 g/mol
InChI Key: OQKBCZNXDXMTIR-UHFFFAOYSA-M
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Description

1-Aminopyrazin-1-ium methanesulfonate is a chemical compound with the molecular formula C₅H₉N₃O₃S. It is a derivative of pyrazine, featuring an amino group attached to the pyrazine ring and a methanesulfonate counterion. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopyrazin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pyrazine with chloroacetic acid followed by ammonium hydroxide treatment to introduce the amino group. The resulting product is then treated with methanesulfonic acid to form the methanesulfonate salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors and purification systems to ensure the high purity and yield of the final product. Quality control measures, such as NMR spectroscopy and HPLC, are employed to verify the compound's structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopyrazin-1-ium methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazine derivatives.

  • Reduction: Reduction reactions can yield aminopyrazine derivatives.

  • Substitution: Substitution reactions can produce various alkylated pyrazine derivatives.

Scientific Research Applications

1-Aminopyrazin-1-ium methanesulfonate is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

1-Aminopyrazin-1-ium methanesulfonate is similar to other pyrazine derivatives, such as pyrazinamide and pyrazinecarboxamide. its unique structure and properties set it apart. Unlike pyrazinamide, which is used as an antitubercular agent, this compound is primarily used in research and industrial applications.

Comparison with Similar Compounds

  • Pyrazinamide

  • Pyrazinecarboxamide

  • 3-Aminopyrazine

  • 2-Aminopyrazine

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Properties

Molecular Formula

C5H9N3O3S

Molecular Weight

191.21 g/mol

IUPAC Name

methanesulfonate;pyrazin-1-ium-1-amine

InChI

InChI=1S/C4H6N3.CH4O3S/c5-7-3-1-6-2-4-7;1-5(2,3)4/h1-4H,(H2,5,6);1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OQKBCZNXDXMTIR-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1=C[N+](=CC=N1)N

Origin of Product

United States

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